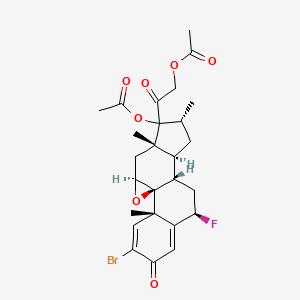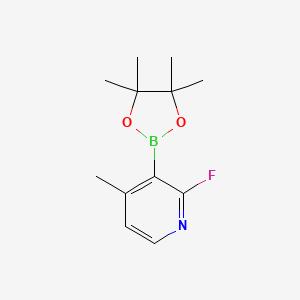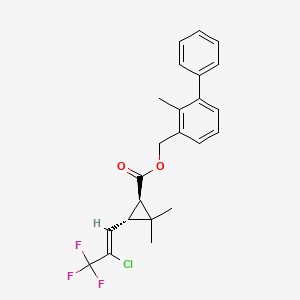
Dexamethasone 21-linolelaidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-linolelaidate is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is formed by esterifying dexamethasone with linolelaidic acid, a trans-isomer of linoleic acid. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of dexamethasone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-linolelaidate typically involves the esterification of dexamethasone with linolelaidic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis and is typically performed at room temperature to maintain the integrity of the reactants.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone 21-linolelaidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group in dexamethasone to a hydroxyl group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield dexamethasone and linolelaidic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated dexamethasone derivatives.
Reduction: Reduced dexamethasone with a hydroxyl group.
Substitution: Free dexamethasone and linolelaidic acid.
Applications De Recherche Scientifique
Dexamethasone 21-linolelaidate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases, as well as its enhanced pharmacokinetic properties compared to dexamethasone.
Industry: Utilized in the development of drug delivery systems, such as nanoparticles and microparticles, to improve the bioavailability and therapeutic efficacy of dexamethasone.
Mécanisme D'action
Dexamethasone 21-linolelaidate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The esterification with linolelaidic acid enhances the compound’s lipophilicity, allowing for better cellular uptake and prolonged action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications but lower potency.
Uniqueness
Dexamethasone 21-linolelaidate is unique due to its esterification with linolelaidic acid, which enhances its pharmacokinetic profile. This modification allows for improved cellular uptake, prolonged action, and potentially reduced side effects compared to dexamethasone.
Propriétés
Numéro CAS |
58769-04-3 |
|---|---|
Formule moléculaire |
C40H59FO6 |
Poids moléculaire |
654.9 g/mol |
Nom IUPAC |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12- |
Clé InChI |
JCTITVWENFVLBV-UTJQPWESSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)






